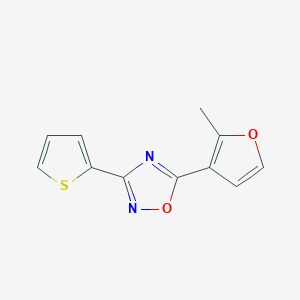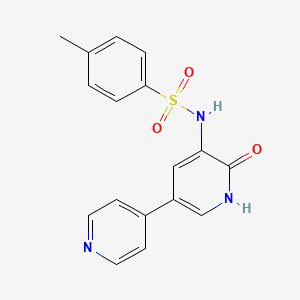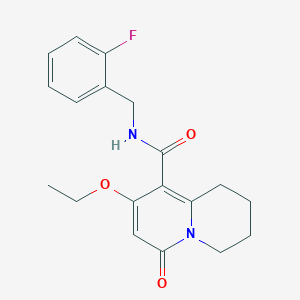![molecular formula C27H35ClN2O3S B14964007 N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide](/img/structure/B14964007.png)
N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy moiety, a thienopyridine ring, and a cyclopentanecarboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the chlorophenoxy group through nucleophilic substitution reactions. The final steps involve the formation of the cyclopentanecarboxamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-METHOXYPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-FLUOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H35ClN2O3S |
|---|---|
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
N-[2-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methylbutyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C27H35ClN2O3S/c1-19(2)11-14-29(27(32)20-5-3-4-6-20)17-26(31)30-15-12-25-23(13-16-34-25)24(30)18-33-22-9-7-21(28)8-10-22/h7-10,13,16,19-20,24H,3-6,11-12,14-15,17-18H2,1-2H3 |
InChI-Schlüssel |
YIASGLFDCLQEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2)C(=O)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963937.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)


![N-(4-chloro-2-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14963972.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14963974.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B14963984.png)
![5-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B14963990.png)


![N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964004.png)

